molecular formula C20H18N2O4S2 B11990958 (5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11990958
M. Wt: 414.5 g/mol
InChI Key: OPHUQGMVTYSEOP-LDADJPATSA-N
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Description

3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core with various substituents, including a cyclohexyl group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halide.

    Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a furan aldehyde.

    Incorporation of the Nitro Group: The nitrophenyl group can be introduced via nitration of the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the furan ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone and furan rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group and thiazolidinone core are likely key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOHEXYL-5-(5-(2-AMINO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE
  • 3-CYCLOHEXYL-5-(5-(2-HYDROXY-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE

Uniqueness

3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its amino and hydroxy analogs. The nitro group can participate in unique redox reactions and may enhance the compound’s biological activity.

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N2O4S2/c23-19-18(28-20(27)21(19)13-6-2-1-3-7-13)12-14-10-11-17(26-14)15-8-4-5-9-16(15)22(24)25/h4-5,8-13H,1-3,6-7H2/b18-12+

InChI Key

OPHUQGMVTYSEOP-LDADJPATSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=S

Origin of Product

United States

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